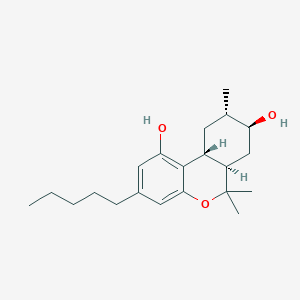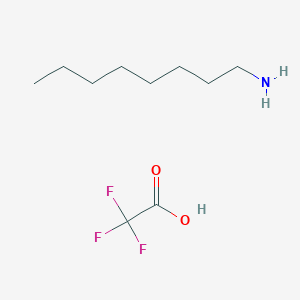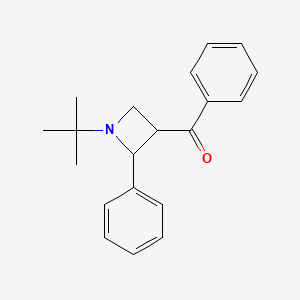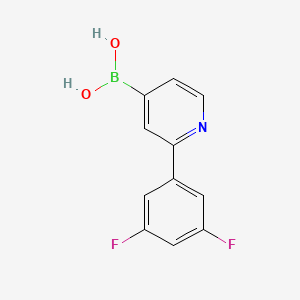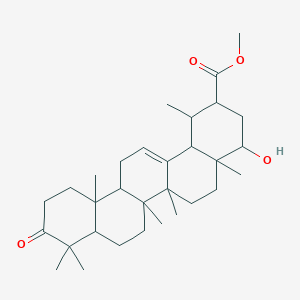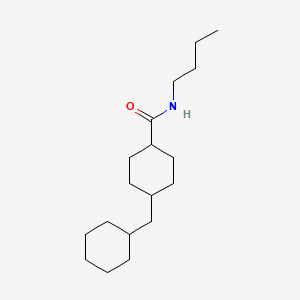
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- is an organic compound with a complex structure. It belongs to the class of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its cyclohexane ring and the presence of a butyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- typically involves the reaction of cyclohexanecarboxylic acid with an amine. The process can be carried out under various conditions, including:
Amidation Reaction: Cyclohexanecarboxylic acid reacts with butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Catalytic Hydrogenation: The compound can also be synthesized by hydrogenating a precursor compound in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- may involve large-scale amidation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Nucleophiles: Various nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions include cyclohexanecarboxylic acid, cyclohexylamine, and substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxamide: A simpler analog without the butyl group.
Cyclohexylcarboxamide: Another related compound with a similar structure.
Hexahydrobenzamide: A compound with a similar cyclohexane ring but different substituents.
Uniqueness
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexane ring, a butyl group, and an amide linkage makes it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
101564-21-0 |
|---|---|
Formule moléculaire |
C18H33NO |
Poids moléculaire |
279.5 g/mol |
Nom IUPAC |
N-butyl-4-(cyclohexylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H33NO/c1-2-3-13-19-18(20)17-11-9-16(10-12-17)14-15-7-5-4-6-8-15/h15-17H,2-14H2,1H3,(H,19,20) |
Clé InChI |
QXXLUPWSUAZMPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1CCC(CC1)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



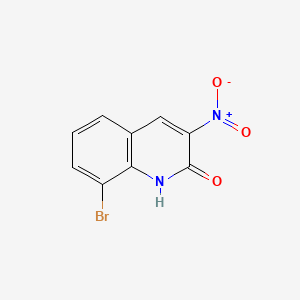
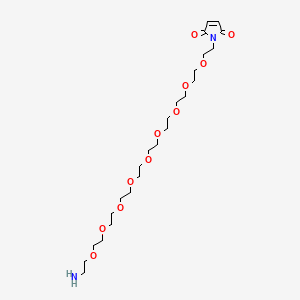



![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)


